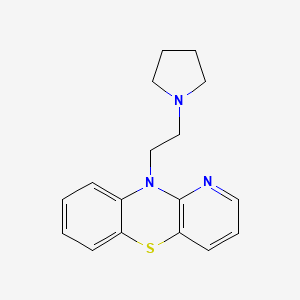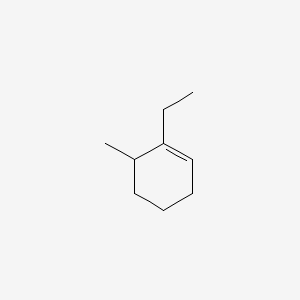
1-Ethyl-6-methylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-methylcyclohexene is an organic compound with the molecular formula C9H16. It is a derivative of cyclohexene, where an ethyl group and a methyl group are attached to the cyclohexene ring. This compound is part of the larger family of cycloalkenes, which are known for their diverse chemical properties and applications.
Preparation Methods
The synthesis of 1-Ethyl-6-methylcyclohexene can be achieved through several methods. One common approach involves the alkylation of cyclohexene. This process typically includes the following steps:
Alkylation Reaction: Cyclohexene is reacted with ethyl and methyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to introduce the ethyl and methyl groups.
Dehydration: The intermediate alcohols formed during the alkylation are then dehydrated using an acid catalyst, such as sulfuric acid or phosphoric acid, to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethyl-6-methylcyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the formation of 1-Ethyl-6-methylcyclohexane.
Substitution: Halogenation reactions, such as bromination or chlorination, can occur at the double bond, producing halogenated derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Halogenating agents: Bromine, chlorine.
Scientific Research Applications
1-Ethyl-6-methylcyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biological systems.
Medicine: While not a drug itself, derivatives of this compound are investigated for their potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-Ethyl-6-methylcyclohexene exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The double bond in the cyclohexene ring is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final oxidized product.
Reduction: The double bond is hydrogenated in the presence of a metal catalyst, resulting in the addition of hydrogen atoms and the formation of a saturated cyclohexane ring.
Substitution: Halogenation involves the addition of halogen atoms across the double bond, forming halogenated cyclohexene derivatives.
Comparison with Similar Compounds
1-Ethyl-6-methylcyclohexene can be compared with other similar compounds, such as:
1-Methylcyclohexene: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
3-Methylcyclohexene: The position of the methyl group differs, affecting its chemical properties and reactions.
4-Methylcyclohexene: Another isomer with the methyl group in a different position, resulting in unique chemical behavior.
Properties
CAS No. |
72018-30-5 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1-ethyl-6-methylcyclohexene |
InChI |
InChI=1S/C9H16/c1-3-9-7-5-4-6-8(9)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
SZQINPXTYBNYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
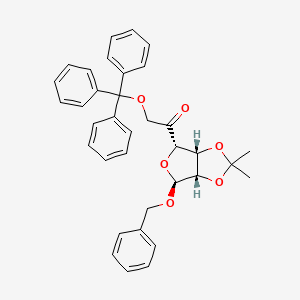
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
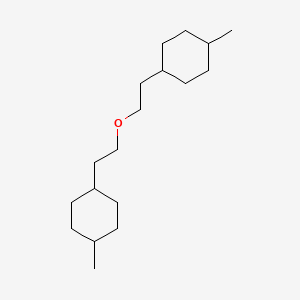

![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
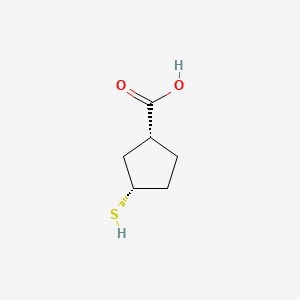
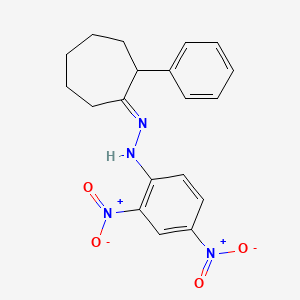
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
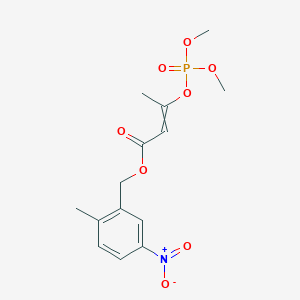
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
